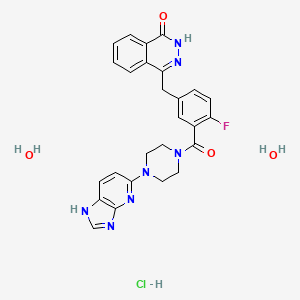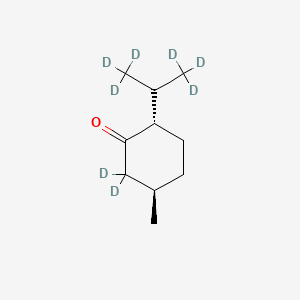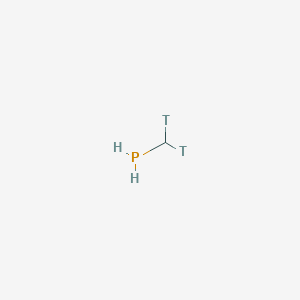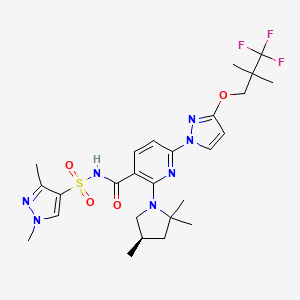![molecular formula C19H25ClN5O2.C2H3O2<br>C21H28ClN5O4 B12381808 [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate CAS No. 85187-95-7](/img/structure/B12381808.png)
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate is a synthetic organic compound known for its vibrant color and utility in various scientific applications. This compound belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The presence of the chloro and nitro groups on the phenyl ring further enhances its chemical reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline in an alkaline medium to form the azo compound.
Quaternization: The resulting azo compound undergoes quaternization with trimethylamine to introduce the trimethylammonium group.
Acetylation: Finally, the compound is acetylated using acetic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives. This reaction is typically carried out using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Coupling Reactions: The azo group can engage in coupling reactions with phenols and aromatic amines to form various azo dyes.
Common Reagents and Conditions
Reducing Agents: Iron, hydrochloric acid, catalytic hydrogenation.
Nucleophiles: Hydroxide, alkoxide, amines.
Coupling Agents: Phenols, aromatic amines.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Azo Dyes: Formed from coupling reactions with phenols and aromatic amines.
科学研究应用
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
作用机制
The mechanism of action of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium acetate involves its interaction with specific molecular targets. The azo group can undergo reversible isomerization between the trans and cis forms upon exposure to light, making it useful in photoresponsive applications. The compound’s ability to form stable complexes with metal ions also contributes to its utility in various chemical processes.
相似化合物的比较
Similar Compounds
Azobenzene: Similar in structure but lacks the chloro and nitro groups, making it less reactive.
Disperse Red 13: Another azo dye with similar applications but different substituents on the aromatic rings.
C.I. Disperse Red 13: Known for its use in dyeing synthetic fibers.
Uniqueness
The presence of the chloro and nitro groups in [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium acetate enhances its reactivity and versatility compared to similar compounds. These functional groups allow for a wider range of chemical reactions and applications, making it a valuable compound in various scientific and industrial fields.
属性
CAS 编号 |
85187-95-7 |
|---|---|
分子式 |
C19H25ClN5O2.C2H3O2 C21H28ClN5O4 |
分子量 |
449.9 g/mol |
IUPAC 名称 |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;acetate |
InChI |
InChI=1S/C19H25ClN5O2.C2H4O2/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20;1-2(3)4/h6-11,14H,5,12-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
ICJCWNOPJWXPER-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
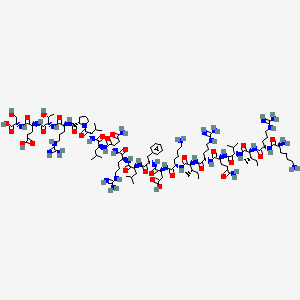
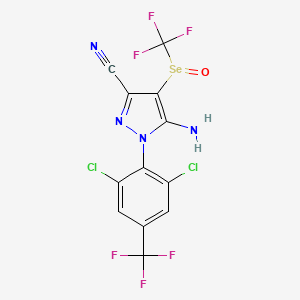
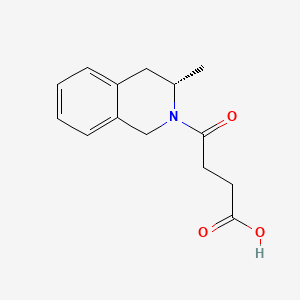
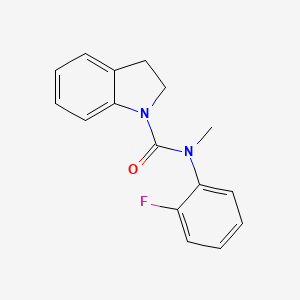
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)

